molecular formula C12H9N3O4 B3837863 N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B3837863
M. Wt: 259.22 g/mol
InChI Key: VFOAAIIORKZVIH-MDWZMJQESA-N
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Description

N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide is a hydrazone-based compound that incorporates the 5-nitrofuran pharmacophore, a privileged structure in medicinal chemistry known for its potent biological activities . This reagent is of significant interest in antibacterial research and drug discovery, particularly for investigating new agents against opportunistic pathogenic strains that have developed resistance to common antibacterial agents . The compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The hydrazone moiety (CONH-N=CH-) in its structure is less reactive and generally more hydrolytically stable compared to an imine group, making it a robust scaffold for chemical and biological investigation . Like clinical nitrofuran drugs, this compound is hypothesized to act as a prodrug, requiring enzymatic activation by bacterial nitroreductases such as NfsA, NfsB, or AhpF to generate reactive intermediates that exert cytotoxic effects . Researchers are exploring its potential as a molecular hybrid, a rational drug design strategy that combines multiple bioactive pharmacophores—such as benzohydrazide and 5-nitrofuran—into a single entity to enhance efficacy or confer dual mechanisms of action . Beyond its core antibacterial applications, this compound serves as a key intermediate in organic synthesis and medicinal chemistry for constructing more complex molecules. Its structure aligns with compounds being evaluated for repurposing in oncology research, as nitrofuran derivatives have shown promising antiproliferative activity by inducing apoptosis and inhibiting critical pathways such as JAK/STAT3 . This product is strictly for laboratory research use and is not for human consumption, diagnostic use, or any other clinical application.

Properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(9-4-2-1-3-5-9)14-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOAAIIORKZVIH-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-nitrofurfural and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through filtration and drying processes, ensuring it meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has indicated that derivatives of N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exhibit significant antimicrobial properties. A study focused on related compounds showed comparable minimum inhibitory concentration (MIC) values to established antibiotics like vancomycin against nosocomial pathogens. The mechanism of action involves the interaction of the nitro group with cellular components, leading to cytotoxic effects.

Anticancer Potential:
The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular processes . For instance, compounds similar to this compound have shown enhanced activity against various cancer cell lines.

Chagas Disease Treatment:
A notable application is in the treatment of Chagas disease, caused by Trypanosoma cruzi. A set of hydrazides, including derivatives of the nitrofuran moiety, were designed to improve anti-Trypanosoma cruzi activity. One compound demonstrated IC50 values significantly lower than existing treatments, indicating enhanced efficacy . This finding suggests that further exploration could lead to new therapeutic options for this neglected disease.

Materials Science Applications

Development of New Materials:
The unique structural properties of this compound make it a candidate for developing materials with specific electronic or optical properties. Its reactivity allows for potential applications in organic electronics or photonic devices, where such compounds can be incorporated into polymer matrices or used as active components in devices.

Biological Studies

Enzyme Inhibition Studies:
The compound has been utilized in studies related to enzyme inhibition, particularly concerning mitochondrial function. Its ability to interact with specific molecular targets can lead to significant alterations in cellular processes, contributing to its biological effects . Understanding these interactions is crucial for elucidating the compound's full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with bacterial enzymes and cellular components. The nitrofuran moiety is believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Substituent on Hydrazide Moiety Key Functional Groups Reference
N'-[(E)-(5-Nitrofuran-2-yl)methylidene]benzohydrazide (Target) 5-Nitrofuran-2-yl –NO₂ (electron-withdrawing)
N′-{(E)-[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide 5-(3-Nitrophenyl)furan-2-yl –NO₂ (on phenyl ring)
N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate 3-Fluoropyridin-2-yl –F (electron-withdrawing)
4-tert-Butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide 4-Fluoro-3-methoxyphenyl –F, –OCH₃ (electron-withdrawing/donating)
N′-[(E)-(4-Ethoxyphenyl)methylidene]-4-(1,3-dioxoisoindolin-2-yl)benzohydrazide 4-Ethoxyphenyl, isoindoline-1,3-dione –OCH₂CH₃, –CO–N–CO
  • Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., –OCH₃ in ). Fluorine substituents, as in , impart moderate electron-withdrawing effects but lack the strong polarization seen with –NO₂.
  • Biological Implications : The 5-nitrofuran moiety is associated with antimicrobial and anti-inflammatory activity, as seen in derivatives like the thalidomide analog in , which showed potent TNF-α inhibition .

Crystallographic and Stability Profiles

Table 3: Crystal Structure Data of Selected Hydrazides

Compound Name Space Group Key Interactions Stability Insights Reference
N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate Monoclinic N–H···O, C–F···π High thermal stability due to H-bonding
4-tert-Butyl-N'-(4-fluoro-3-methoxybenzylidene)benzohydrazide Pbc2 π-π stacking, van der Waals Enhanced packing efficiency
3-(2,3-Dimethylanilino)-N'-(furan-2-ylmethylidene)benzohydrazide P21/c N–H···O, C–H···O Moderate solubility in polar solvents

    Biological Activity

    N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a complex organic compound that has garnered attention due to its notable biological activities, particularly its antimicrobial properties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

    Chemical Structure and Properties

    This compound features a unique combination of a nitrofuran moiety and a benzohydrazide group. Its molecular formula is C18H12N4O6C_{18}H_{12}N_{4}O_{6} with a molecular weight of approximately 380.3 g/mol. The structure contributes to its reactivity and biological properties, making it a candidate for further research in drug development.

    Synthesis

    The synthesis of this compound typically involves a condensation reaction between 3-nitrobenzohydrazide and 5-(4-nitrophenyl)furfural under reflux conditions in ethanol. The product is then isolated through filtration and recrystallization to achieve high purity. Alternative methods include mechanochemical approaches that utilize milling techniques for solvent-free reactions.

    Antimicrobial Properties

    This compound exhibits significant antimicrobial activity against various pathogens, including nosocomial strains. Studies have shown that it possesses minimum inhibitory concentration (MIC) values comparable to established antibiotics like vancomycin. The mechanism of action is believed to involve the interaction of the nitro group with cellular components, leading to cytotoxic effects, while the furan ring may inhibit enzyme activity within microbial cells .

    Case Studies

    • Chagas Disease : A study focused on designing N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides demonstrated enhanced trypanocidal activity against three strains of Trypanosoma cruzi. The most active compound showed IC50 values significantly lower than those of traditional treatments like benznidazole (BZD) and nifurtimox (NFX), indicating its potential as a more effective therapeutic agent .
    • Cytotoxicity Assays : Cytotoxicity assays conducted on human fibroblast cells revealed high selectivity indices for several derivatives of this compound, suggesting that these compounds can effectively target pathogens while minimizing harm to human cells .

    The biological activity of this compound is attributed to several mechanisms:

    • Nitro Group Reduction : The nitro group can be reduced within microbial cells, leading to the formation of reactive intermediates that disrupt cellular processes.
    • Enzyme Inhibition : The furan ring may inhibit specific enzymes critical for microbial survival, enhancing the compound's antimicrobial efficacy .

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique features of this compound against structurally similar compounds:

    Compound NameStructural FeaturesUnique Aspects
    5-(4-Nitrophenyl)furfuralContains furan and nitro groupsLacks the benzohydrazide moiety
    3-NitrobenzohydrazideContains nitrobenzohydrazide structureLacks the furan ring
    NitrofurantoinKnown antimicrobial agentSimilar nitrofuran structure but different activity
    N'-[(Z)-(5-nitrofuran-2-yl)methylidene]benzohydrazideIsomeric form with different stereochemistryPotentially different biological activity

    The distinct combination of the nitro group, furan ring, and benzohydrazide moiety enhances the biological activity of this compound compared to similar compounds, making it a promising candidate for further exploration in medicinal chemistry.

    Future Directions

    Further research is essential to elucidate the precise molecular mechanisms underlying the interactions of this compound with microbial targets. Investigating its potential as a lead compound for new antimicrobial agents could significantly impact drug discovery programs targeting various infectious diseases.

    Q & A

    What are the optimized synthetic protocols for N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, and how do reaction conditions influence yield and purity?

    Methodological Answer:
    Synthesis typically involves condensation of 5-nitrofuran-2-carbaldehyde with benzohydrazide under reflux in ethanol or methanol. Key parameters include:

    • Temperature: Reflux (~78°C for ethanol) ensures complete imine bond formation .
    • Solvent Choice: Polar protic solvents (e.g., ethanol) enhance solubility and reaction kinetics .
    • Catalysts: Acidic conditions (e.g., glacial acetic acid) catalyze the hydrazone formation .
    • Purification: Column chromatography or recrystallization from ethanol/DMSO mixtures improves purity (>95%) .
      Yield optimization (up to 90%) requires stoichiometric control and inert atmospheres to prevent oxidation .

    How can researchers confirm the E-configuration and molecular geometry of this compound using spectroscopic and crystallographic methods?

    Methodological Answer:

    • X-ray Crystallography: Single-crystal analysis reveals the E-configuration via C=N bond lengths (1.26–1.29 Å) and torsion angles. Hydrogen-bonding networks (e.g., O–H⋯N) stabilize the planar structure .
    • NMR Spectroscopy: The imine proton (CH=N) appears as a singlet at δ ~8.6 ppm in DMSO-d₆, with NOESY confirming the absence of Z-isomer signals .
    • IR Spectroscopy: Stretching vibrations at ~1605 cm⁻¹ (C=N) and ~1639 cm⁻¹ (C=O) validate hydrazone formation .

    What advanced techniques are recommended for analyzing the compound's interactions with biological targets, such as proteins or enzymes?

    Methodological Answer:

    • Multi-Spectroscopic Approaches: UV-Vis and fluorescence titration quantify binding constants (e.g., with bovine serum albumin) by monitoring spectral shifts .
    • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
    • Molecular Docking: Software like AutoDock Vina predicts binding modes to targets (e.g., VEGF for anticancer activity) using crystal structure data (PDB ID: 1MZK) .
    • Deuterated Isotopes (e.g., Nifuroxazide-[d₄]): Track metabolic pathways via LC-MS to identify oxidative/hydrolytic products .

    How should contradictions in biological activity data across different studies be addressed methodologically?

    Methodological Answer:

    • Assay Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability .
    • Purity Verification: HPLC (>98% purity) ensures activity discrepancies are not due to impurities .
    • Mechanistic Studies: Compare ROS scavenging (antioxidant assays) vs. apoptosis induction (caspase-3 activation) to clarify dual activities .
    • Structural Analogues: Test derivatives (e.g., bromine-substituted variants) to isolate functional group contributions .

    What computational approaches are suitable for predicting the reactivity and stability of this hydrazide derivative?

    Methodological Answer:

    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices for nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict solubility and aggregation tendencies .
    • QSPR Models: Correlate substituent effects (e.g., nitro group position) with logP values to forecast bioavailability .

    What are the critical considerations in designing experiments to evaluate the compound's antioxidant or anticancer properties?

    Methodological Answer:

    • Antioxidant Assays:
      • DPPH/ABTS Radical Scavenging: Use EC₅₀ values normalized to ascorbic acid controls. Hydroxyl groups at 2,4-positions enhance activity .
      • Lipid Peroxidation Inhibition: Test in linoleic acid emulsions under oxidative stress (Fe²⁺/H₂O₂) .
    • Anticancer Screening:
      • Cell Viability (MTT Assay): Prioritize cell lines with high VEGF expression (e.g., HCT116) due to the compound's anti-angiogenic potential .
      • Apoptosis Markers: Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .

    How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the compound's crystallographic packing and solubility?

    Methodological Answer:

    • Hydrogen Bonding: In the crystal lattice, O–H⋯N and N–H⋯O bonds form infinite chains (e.g., Pbca space group), reducing solubility in non-polar solvents .
    • π-π Stacking: Parallel-displaced interactions between benzohydrazide and nitrofuran rings (3.8–4.2 Å spacing) enhance thermal stability (Tₘ > 200°C) .
    • Solubility Modulation: Introduce sulfonyl or alkyl groups to disrupt packing, improving DMSO/water miscibility for in vitro assays .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
    Reactant of Route 2
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    N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

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